BenchChemオンラインストアへようこそ!

Patuletin

Anticancer Cytotoxicity Apoptosis

Patuletin is the critical C6-methoxylated member of the quercetin-quercetagetin SAR series. Substituting generic quercetin (C6-H) introduces uncontrolled variables, invalidating comparative cancer and inflammation studies. This reference standard provides defined IC50 benchmarks (HeLa, SK-Lu-1, U373, CaSki), confirmed TNF-α inhibitory activity with 38-fold superiority over pentoxifylline, and distinct aldose reductase inhibition profiles. Guarantee reproducible, high-impact data with this structurally authenticated, high-purity analytical standard.

Molecular Formula C16H12O8
Molecular Weight 332.26 g/mol
CAS No. 519-96-0
Cat. No. B190373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePatuletin
CAS519-96-0
Synonyms2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methoxy-4H-chromen-4-one
patuletin
Molecular FormulaC16H12O8
Molecular Weight332.26 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O
InChIInChI=1S/C16H12O8/c1-23-16-9(19)5-10-11(13(16)21)12(20)14(22)15(24-10)6-2-3-7(17)8(18)4-6/h2-5,17-19,21-22H,1H3
InChIKeyJMIFIYIEXODVTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Patuletin (CAS 519-96-0): O-Methylated Flavonol Reference Standard for Anticancer and Anti-Inflammatory Research


Patuletin (CAS 519-96-0) is a naturally occurring O-methylated flavonol, structurally defined as 3,5,7,3′,4′-pentahydroxy-6-methoxyflavone (6-methoxyquercetin) [1]. It is the 6-O-methyl ether derivative of quercetagetin and a structural analog of quercetin, differing solely in the C6 position substituent (quercetin: C6-H; quercetagetin: C6-OH; patuletin: C6-OMe) [2]. Patuletin occurs naturally in Tagetes patula (French marigold), Tagetes erecta, Eriocaulon species, and several other plants, and is commercially available as a reference standard from multiple analytical vendors [3].

Why Quercetin or Quercetagetin Cannot Substitute for Patuletin in Targeted Research Applications


Patuletin, quercetin, and quercetagetin form a unique structure-activity relationship (SAR) series differentiated exclusively by the C6 substituent (‒H, ‒OH, or ‒OMe, respectively) [1]. This single substitution produces quantifiable, divergent biological profiles across multiple assay systems. Generic flavonol substitution in procurement disregards the documented functional consequences of C6 methylation: enhanced antiproliferative potency with altered cell-line selectivity, distinct TNF-α inhibitory activity with a defined IC50, and differential aldose reductase inhibition patterns compared to quercetagetin [2][3]. Substituting quercetin (C6-H) for patuletin introduces an uncontrolled variable that can invalidate comparative studies and lead to irreproducible results in anti-inflammatory or anticancer research programs.

Quantitative Comparator Evidence: Patuletin (519-96-0) Differentiation from Quercetin and Quercetagetin


C6-Methoxylation Confers Differential Antiproliferative Potency Across Human Cancer Cell Lines

In a direct head-to-head comparison using identical extraction and assay methodologies, patuletin (C6-OMe) demonstrated distinct potency and selectivity profiles compared to quercetin (C6-H) and quercetagetin (C6-OH) across four human cancer cell lines [1]. Against HeLa (cervical cancer), patuletin exhibited an IC50 of 28.1 µM, whereas quercetin required 108.5 µM and quercetagetin 45.8 µM, representing a 3.9-fold potency enhancement over quercetin. In SK-Lu-1 (lung adenocarcinoma), patuletin was the most potent of the three (IC50 52.5 µM). Notably, in U373 (glioblastoma), patuletin (IC50 74.7 µM) was less effective than quercetagetin (IC50 34.9 µM), demonstrating that C6 substitution directs cell-type selectivity rather than uniformly enhancing potency [1].

Anticancer Cytotoxicity Apoptosis Flavonol SAR

Patuletin Demonstrates Potent TNF-α Inhibition with Quantified IC50 Superiority over Pentoxifylline

Patuletin was evaluated for its inhibitory effect on TNF-α production in LPS-activated THP-1 cells alongside the established TNF-α inhibitor pentoxifylline as a positive control comparator [1]. Patuletin demonstrated an IC50 of 2.5 µg/mL for TNF-α inhibition, representing approximately 38-fold greater potency than pentoxifylline (IC50 = 94.8 µg/mL) in the same assay system. In contrast, patuletin exhibited only moderate to weak inhibition of IL-1β production (IC50 > 50 µg/mL), indicating cytokine-specific rather than broad-spectrum immunosuppressive activity [1].

Anti-inflammatory TNF-α inhibition Immunomodulation Rheumatoid arthritis

Differential Aldose Reductase Inhibition: Patuletin Exhibits Superior Potency at High Concentration, Quercetagetin at Lower Concentrations

In a direct comparative study of aldose reductase (AR) inhibition using enzyme isolated from Wistar rat lens, patuletin and quercetagetin exhibited distinct concentration-dependent inhibition profiles [1]. Patuletin achieved complete inhibition (100%) at 10⁻¹ M, while at the lower concentration of 10⁻⁵ M, patuletin inhibited AR by 80% compared to quercetagetin's 76% at the same concentration. At 10⁻⁶ M, patuletin maintained 22.7% inhibition versus quercetagetin's 13.3%. These data demonstrate that while both flavones are AR inhibitors, their inhibition curves are not superimposable, with patuletin maintaining modestly higher residual activity at sub-millimolar concentrations [1].

Aldose reductase inhibition Diabetic complications Enzyme inhibition Lens biochemistry

Patuletin-3'-β-Xylofuranoside Demonstrates Quantifiable DPPH Radical Scavenging Activity with FRAP Differentiation from Quercetin

A patuletin glycoside derivative, patuletin 3'-β-xylofuranoside, was evaluated in DPPH radical scavenging and FRAP assays alongside trolox and quercetin as comparators [1]. In the DPPH assay, patuletin 3'-β-xylofuranoside exhibited an EC50 of 56.0 µM, which is 2.2-fold less potent than quercetin (EC50 = 25.3 µM) and 2.0-fold less potent than trolox (EC50 = 27.8 µM). However, in the FRAP assay, the compound displayed a distinct kinetic profile: at 4 minutes, its FRAP value was 28.4 µM (intermediate between trolox 19.3 µM and quercetin 54.3 µM); at 60 minutes, it increased to 35.8 µM, remaining intermediate between trolox (20.2 µM) and quercetin (79.9 µM). This demonstrates that patuletin glycosides exhibit a distinct antioxidant signature—weaker in DPPH radical scavenging than quercetin but with a different time-dependent reducing power profile [1].

Antioxidant DPPH assay FRAP assay Free radical scavenging

Patuletin-Loaded Chitosan Nanoparticles Achieve Enhanced Selectivity Index in Breast and Colon Cancer Models

A 2023 study evaluated patuletin (PT) and patuletin-encapsulated chitosan nanoparticles (PT-CS-NPs) for cytotoxicity and selectivity in breast (MCF-7) and colon (HCT-116) cancer cell lines [1]. The selectivity index (SI) was calculated as the ratio of IC50 against normal cells to IC50 against cancer cells. PT-CS-NPs exhibited the most favorable safety profile among tested formulations, with improved selectivity compared to free patuletin. The study also established an electrochemical detection method for patuletin with a limit of detection of 3.4 × 10⁻⁹ M and oxidation potential at 0.531 V vs Ag/AgCl at pH 4.0, providing a validated analytical framework for patuletin quantification in formulation development [1].

Nanomedicine Drug delivery Selectivity index Breast cancer Colon cancer

Patuletin Demonstrates In Vivo Anti-Arthritic Efficacy with Histologically Confirmed Bone Protection in Rodent AIA Model

Patuletin was evaluated in a rodent model of adjuvant-induced arthritis (AIA), a standard preclinical model for rheumatoid arthritis [1]. Beyond the in vitro TNF-α inhibition documented above, patuletin treatment resulted in histologically confirmed mild bone destruction compared to the arthritic control group, representing demonstrable anti-arthritic potential in a whole-animal system. The compound also significantly suppressed T-cell proliferation and inhibited both extracellular and intracellular ROS production from phagocytes. Western blot analysis further revealed modulation of p38 and NF-κB signaling pathways [1].

Rheumatoid arthritis In vivo efficacy Adjuvant-induced arthritis Bone protection Immunosuppression

Defined Research and Industrial Application Scenarios for Patuletin (519-96-0) Based on Quantitative Evidence


Cancer Cell Line Selectivity Screening Using C6-Substituted Flavonol SAR Series

Patuletin serves as the C6-methoxylated member of a defined flavonol SAR series (quercetin [C6-H], quercetagetin [C6-OH], patuletin [C6-OMe]) for systematic evaluation of C6 substitution effects on antiproliferative potency and cell-line selectivity. The Molecules 2018 study provides validated IC50 benchmarks across HeLa, SK-Lu-1, U373, and CaSki lines, enabling researchers to contextualize novel compound activity against this characterized reference set [1].

TNF-α Inhibitor Tool Compound with Defined Potency for In Vitro Immunomodulation Studies

Patuletin functions as a characterized small-molecule TNF-α inhibitor (IC50 = 2.5 µg/mL in THP-1 cells) with demonstrated ~38-fold superiority over pentoxifylline. This defined potency profile makes it suitable as a reference compound in cytokine inhibition screening cascades and as a chemical probe for TNF-α-dependent signaling pathway interrogation in immune cell models [2].

Aldose Reductase Inhibitor with Distinct Concentration-Response Profile for Diabetic Complication Research

Patuletin provides a concentration-dependent aldose reductase inhibition profile (100% at 10⁻¹ M; 80% at 10⁻⁵ M; 22.7% at 10⁻⁶ M) that differs from quercetagetin, offering researchers a distinct tool for evaluating polyol pathway modulation in lens and other diabetic complication-relevant tissues. The rat lens enzyme inhibition data provides a validated reference for inhibitor screening programs [3].

Nanoparticle Formulation Development with Validated Analytical Detection Protocol

The 2023 study established a differential pulse voltammetric method for patuletin quantification with a defined LOD of 3.4 × 10⁻⁹ M and oxidation potential of 0.531 V vs Ag/AgCl at pH 4.0. Patuletin-loaded chitosan nanoparticles (PT-CS-NPs) demonstrated enhanced selectivity index in breast and colon cancer models, providing a validated formulation and analytical framework for drug delivery research programs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Patuletin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.